5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a butylamino group, a piperidine-1-sulfonyl group, and an oxazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the butylamino and piperidine-1-sulfonyl groups. Common reagents used in these reactions include butylamine, piperidine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. These reactors allow for precise control over reaction parameters, leading to more efficient and sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-ylsulfonyl)phenylboronic acid: Shares the piperidine-1-sulfonyl group but differs in the rest of the structure.
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Contains a piperidine moiety but has different functional groups.
Uniqueness
5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(butylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-2-3-11-21-19-17(14-20)22-18(26-19)15-7-9-16(10-8-15)27(24,25)23-12-5-4-6-13-23/h7-10,21H,2-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWXYRXGBVWCIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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